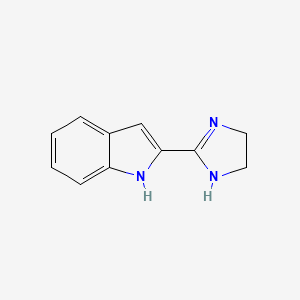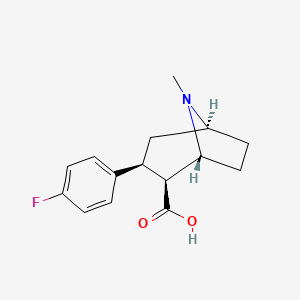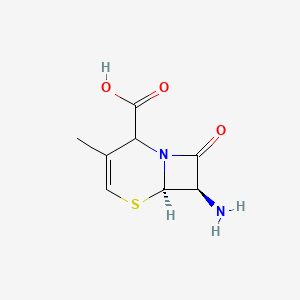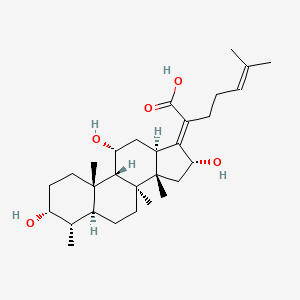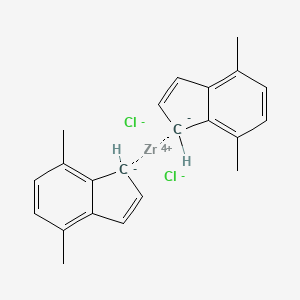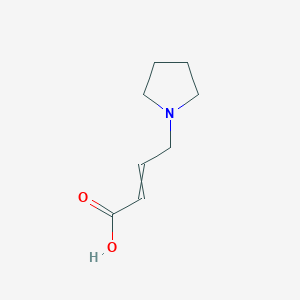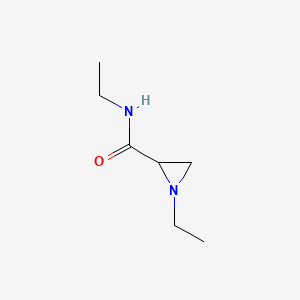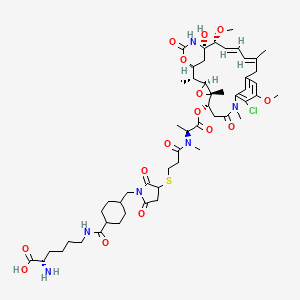
Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . It is found in the seed pods of Vanilla planifola . The molecular formula of this compound is C22H26O12 and it has a molecular weight of 482.43 .
Synthesis Analysis
The synthesis of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside involves the use of a protected intermediate in the synthesis of glucosylated precursor of Vanillin . This compound is used as a biochemical for proteomics research .Molecular Structure Analysis
The IUPAC name of this compound is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate . The InChI Key is RCOAJUUVGFLXIR-QMCAAQAGSA-N .Chemical Reactions Analysis
Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . The reaction sequence in Method E proved equally efficient both with and without isolation of bromide 20 .Physical And Chemical Properties Analysis
Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is an off-white solid . It is soluble in Chloroform and Ethyl Acetate .Applications De Recherche Scientifique
Bio-vanillin Production and Sustainability
Vanillin, a major flavoring agent, is traditionally obtained through chemical synthesis or from natural vanilla pods. However, the sustainability concerns and the demand for natural labeling have led to increased interest in biotechnological production methods. Bio-vanillin production, using biotechnological processes, offers a sustainable alternative, utilizing renewable resources and microbial biodiversity without generating toxic waste. This method also aligns with consumer trends demanding natural products and supports the use of industrial wastes as substrates, promoting environmental sustainability. The review by Martău, Călinoiu, and Vodnar (2021) emphasizes the advantages of bio-vanillin, including its natural label acceptance by food safety authorities, and the potential for industrial applications through integrated technologies.
Role in Cancer Research
Vanillin derivatives have been explored for their anticancer potential, with studies highlighting the interaction between vanillin compounds and vanilloid receptors on cancer cells. The therapeutic role of vanillin in inhibiting tumor growth is underlined by the modulation of vanilloid receptors, which can lead to either inhibition of cell proliferation or alteration in cellular calcium levels. Rakoczy, Szlasa, Saczko, and Kulbacka (2021) detail the significance of these receptors in the response of cancer cells to vanillin, suggesting its utility in drug design and cancer therapy.
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of vanillin and its derivatives are well-documented, offering potential applications in food preservation and as therapeutic agents against pathogenic microorganisms. For instance, Melrose (2019) reviewed the bioactive forms of glucosinolates, including those derived from vanillin, for their anti-tumour and antimicrobial properties. These compounds, through their conversion to bioactive forms like allyl isothiocyanate, exhibit potent antimicrobial activity against a range of pathogens, demonstrating their potential for therapeutic application and food spoilage prevention.
Propriétés
Numéro CAS |
23598-07-4 |
|---|---|
Nom du produit |
Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside |
Formule moléculaire |
C₂₂H₂₆O₁₂ |
Poids moléculaire |
482.43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



